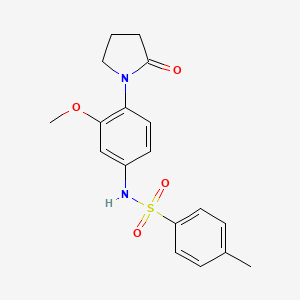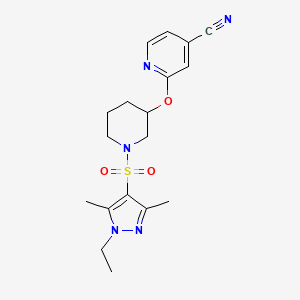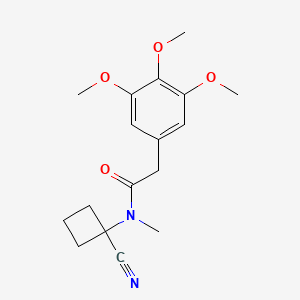![molecular formula C15H19ClN2O2 B2809746 2-[2-(piperidin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride CAS No. 53750-62-2](/img/structure/B2809746.png)
2-[2-(piperidin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published.Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Antihistamine Activity : A study found that structurally similar compounds to the one demonstrated potent antihistamine H1-activity. This activity is significant in the development of new antihistamines (Abou-Gharbia et al., 1995).
Halocyclization and Derivatives : Another research focused on the halocyclization of a structurally related compound, leading to the creation of derivatives with potential applications in pharmaceuticals (Zborovskii et al., 2011).
Antibacterial Activity : A microwave-assisted synthesis of derivatives showed antibacterial properties, highlighting the compound's potential in developing new antimicrobial agents (Merugu et al., 2010).
Stereoselective Synthesis : Research on stereoselective synthesis of related isoindoline compounds indicates the potential for developing specific pharmaceutical agents with controlled properties (Prasad et al., 2021).
Synthesis of Polysubstituted Analogues : A study demonstrated the synthesis of new polysubstituted isoindole-1,3-dione analogues, suggesting the flexibility and applicability of this compound in synthesizing a variety of chemically diverse molecules (Tan et al., 2014).
Hydrochloride Salts and Structures : The crystal structures of hydrochloride salts related to this compound have been analyzed, which is crucial for understanding the compound's physical and chemical properties (Karolak‐Wojciechowska et al., 2010).
Synthesis and Structural Analysis : Research on the synthesis of related compounds and their crystal structures provides insights into their molecular conformations, which is essential for drug design and development (Zhou et al., 2017).
Anticonvulsant Activity : A study on related compounds revealed their potential as anticonvulsant agents, indicating the therapeutic possibilities of the compound (Rybka et al., 2017).
Potential Selective Serotonin Reuptake Inhibitors : The synthesis of isoindoles similar to the compound has been explored for their potential as selective serotonin reuptake inhibitors, a key aspect in treating depression (KapplesKevin & Shutske, 1997).
Analgesic Activity : Research on a structurally related compound showed significant analgesic activity, suggesting similar potential uses for the compound (Roxburgh & Banting, 2006).
Synthesis of Piperidin-3-ols : A study on the synthesis of piperidin-3-ols from related compounds indicates the compound's potential in the synthesis of biologically active molecules (Babu et al., 2014).
Antimicrobial Activities : The compound's derivatives have been shown to possess antimicrobial activities, which is crucial for the development of new antibiotics (Ovonramwen et al., 2019).
Mechanism of Action
Target of Action
It’s worth noting that isoindoline derivatives have been found to modulate the dopamine receptor d3 , suggesting a potential application as antipsychotic agents .
Mode of Action
In silico analysis suggests that isoindoline derivatives have good properties as ligands of the dopamine receptor d2, interacting with the main amino acid residues at its allosteric binding site . This interaction could potentially lead to changes in the receptor’s activity, influencing neurotransmission.
Pharmacokinetics
In silico analysis of similar isoindoline derivatives suggests high gastrointestinal absorption and blood-brain barrier permeability , which could impact the compound’s bioavailability and its ability to exert effects in the central nervous system.
Result of Action
Given the potential interaction with dopamine receptors, it’s plausible that the compound could influence neuronal activity and neurotransmission, potentially exerting antipsychotic effects .
Future Directions
Piperidine and its derivatives continue to be a significant area of research in the pharmaceutical industry, with a focus on developing more effective and safer drugs . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating the ongoing interest in this field.
Properties
IUPAC Name |
2-(2-piperidin-4-ylethyl)isoindole-1,3-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2.ClH/c18-14-12-3-1-2-4-13(12)15(19)17(14)10-7-11-5-8-16-9-6-11;/h1-4,11,16H,5-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDSIUYGAYPERC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCN2C(=O)C3=CC=CC=C3C2=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 3,5-difluorobenzoate](/img/structure/B2809667.png)

![(2-naphthylmethyl)[(Z)-4-pyridinylmethylidene]ammoniumolate](/img/structure/B2809670.png)

![Phenyl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2809672.png)
![Ethyl {[4-(2-thienyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}acetate](/img/structure/B2809674.png)

![1-allyl-4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2809678.png)
![2-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)pyridazin-3(2H)-one](/img/structure/B2809681.png)
![N-(3-ethylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2809682.png)



![2-((E)-{[4-(benzyloxy)phenyl]imino}methyl)-6-methoxyphenol](/img/structure/B2809686.png)
